molecular formula C12H14O6 B044557 Bis(2-hydroxyethyl) terephthalate CAS No. 959-26-2

Bis(2-hydroxyethyl) terephthalate

Cat. No. B044557
CAS RN: 959-26-2
M. Wt: 254.24 g/mol
InChI Key: QPKOBORKPHRBPS-UHFFFAOYSA-N
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Patent
US04017429

Procedure details

Terephthalic acid (0.25 mole), the catalyst of Example II (0.5g), and methyl isobutyl ketone (250 ml) is charged to an autoclave and heated to about 150° C. A slight stoichiometric excess of ethylene oxide is added to the autoclave. A slight exotherm is observed. After about 1 hour, the reaction mixture is removed from the autoclave, cleaned, and filtered. Upon cooling, a good yield of bis(2-hydroxyethyl)terephthalate is obtained in the form of a precipitate.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:13]1[O:15][CH2:14]1.[CH2:16]([C:20](C)=[O:21])C(C)C>>[OH:21][CH2:20][CH2:16][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([C:1]([O:12][CH2:14][CH2:13][OH:15])=[O:11])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
catalyst
Quantity
0.5 g
Type
catalyst
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture is removed from the autoclave
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCOC(C1=CC=C(C(=O)OCCO)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.